molecular formula C11H17N5 B11728708 N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11728708
M. Wt: 219.29 g/mol
InChI Key: XPTLMYLKQOGAFD-UHFFFAOYSA-N
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Description

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazole with appropriate alkylating agents under controlled conditions. One common method involves the use of N-methylation followed by alkylation with propyl halides . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity by adjusting reaction times, temperatures, and the concentration of reagents. Continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, THF

    Catalysts: Potassium carbonate, sodium hydride

Major Products

The major products formed from these reactions are typically substituted pyrazole derivatives, which can be further utilized in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-3-5-16-6-4-11(14-16)12-7-10-8-13-15(2)9-10/h4,6,8-9H,3,5,7H2,1-2H3,(H,12,14)

InChI Key

XPTLMYLKQOGAFD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CN(N=C2)C

Origin of Product

United States

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